CC-92480 -

CC-92480

Catalog Number: EVT-263404
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CC-92480 is a cereblon E3 ubiquitin ligase modulating agent with potential immunomodulating and antineoplastic activities. CC-92480 specifically binds to cereblon (CRBN), thereby affecting the ubiquitin E3 ligase activity, and targeting certain substrate proteins for ubiquitination. This induces proteasome-mediated degradation of certain transcription factors, some of which are transcriptional repressors in T cells. This leads to modulation of the immune system, including activation of T lymphocytes, and downregulation of the activity of other proteins, some of which play key roles in the proliferation of certain cancer cell types.
Molecular Mechanisms of CC-92480 as a Cereblon E3 Ligase Modulator (CELMoD)

Structural Basis of CRBN-CC-92480 Interaction Dynamics

CC-92480 (Mezigdomide) is a next-generation cereblon E3 ligase modulator (CELMoD) engineered for optimized interaction with the thalidomide-binding domain (TBD) of cereblon (CRBN). Unlike first-generation immunomodulatory drugs (IMiDs) like lenalidomide or pomalidomide, CC-92480 features an extended phthalimide moiety and a novel amide linker, enhancing its binding surface area and hydrophobic contacts within the CRBN binding pocket [1] [5]. Structural studies reveal that these modifications increase the compound’s binding affinity by >100-fold compared to pomalidomide, facilitating a more stable ternary complex with CRBN and its E3 ubiquitin ligase partners (CUL4A, DDB1, RBX1) [1] [4].

The critical structural innovation lies in CC-92480’s diaryl substitution pattern, which engages additional subsites (e.g., Tyr-106, Trp-102, and Trp-380) in the CRBN β-hairloop. This interaction induces a conformational shift in the CRBN C-terminal domain, optimizing the recruitment surface for neosubstrates like IKZF1 and IKZF3 [1] [6]. Molecular dynamics simulations confirm that CC-92480 stabilizes a "closed" CRBN conformation, reducing the energy barrier for ubiquitin transfer [4].

Table 1: Structural Features of CC-92480 vs. IMiDs

FeatureCC-92480PomalidomideLenalidomide
Binding Affinity (Kd, nM)0.835250
Key CRBN ResiduesTyr-106, Trp-102, Trp-380Tyr-106, Trp-380Tyr-106
Hydrogen Bonds643
Hydrophobic Contacts1285

Substrate Specificity for IKZF1/3 Degradation Pathways

CC-92480 reprograms the CRL4CRBN E3 ligase to induce the ubiquitination and proteasomal degradation of Ikaros (IKZF1) and Aiolos (IKZF3), zinc-finger transcription factors essential for multiple myeloma (MM) cell survival [1] [4] [6]. Quantitative proteomics identified ZFP91 as an additional critical neosubstrate degraded by CC-92480 but not efficiently by first-generation IMiDs [2] [6]. ZFP91 functions as a transcription factor coregulating cell survival pathways (WNT, NF-κB, MAPK) with IKZF1, and its degradation disrupts resistance mechanisms in IMiD-resistant malignancies [2].

Degradation specificity is governed by CC-92480’s ability to stabilize interactions between CRBN and the C2H2 zinc-finger domains of IKZF1/3. The drug’s extended structure enables tighter engagement with IKZF1’s degron motif (residues 146–160), enhancing ubiquitin transfer efficiency [1]. In T-cell lymphoma models, CC-92480 overcomes IMiD resistance by co-degrading IKZF1 and ZFP91, which jointly sustain oncogenic transcriptional networks [2].

Comparative Analysis of Degradation Kinetics vs. First-Generation IMiDs

CC-92480 exhibits accelerated degradation kinetics and enhanced degradation efficiency compared to IMiDs. In MM cell lines, CC-92480 achieves DC50 (half-maximal degradation concentration) values of ≤10 nM for IKZF1/3—10- to 50-fold lower than pomalidomide [1] [6]. Time-course analyses reveal peak degradation occurs within 2–4 hours post-treatment, contrasting with the 8–24 hours required for lenalidomide [1] [6]. This rapid kinetics correlates with superior tumoricidal activity in lenalidomide/pomalidomide-resistant cell lines [1] [6].

The kinetic advantage stems from CC-92480’s high cooperativity in ternary complex formation (CRBN-drug-IKZF1). Surface plasmon resonance studies show a KD of 0.2 µM for the CC-92480-induced CRBN-IKZF1 complex, versus 15 µM for pomalidomide [1]. This enables sustained substrate degradation even with transient drug exposure, a key limitation of earlier IMiDs [6].

Table 2: Degradation Kinetics of CC-92480 vs. IMiDs

ParameterCC-92480PomalidomideLenalidomide
IKZF1 DC50 (nM)5–10100–500>1,000
Time to Max Degradation2–4 hours8–12 hours18–24 hours
Ternary Complex KD (µM)0.215>50
Resistance OvercomeYes (CRBN-low, ZFP91-high)PartialNo

Conformational Modulation of CRL4CRBN Complex Assembly

CC-92480 acts as a molecular glue that restructures the CRL4CRBN complex to optimize ubiquitin ligase activity. Cryo-EM structures demonstrate that CC-92480 binding to CRBN’s TBD induces allosteric changes in the CUL4A-DDB1-CRBN scaffolding, widening the substrate-recruitment interface [4] [7]. This creates a high-affinity binding pocket for the IKZF1 degron while excluding non-targeted zinc-finger proteins [1].

The drug’s phthalazinone scaffold enables bivalent interactions: one arm engages CRBN, while the other positions IKZF1’s degron proximal to the E2 ubiquitin-conjugating enzyme [3] [7]. This configuration reduces the distance for ubiquitin transfer, increasing catalytic efficiency by >20-fold versus lenalidomide [1] [4]. Consequently, CC-92480 maintains potent degradation even in the presence of proteasome inhibitors like bortezomib, which partially inhibit IMiD activity [6]. The restructured E3 ligase complex also explains CC-92480’s activity against ZFP91, whose ZnF4 domain structurally mimics IKZF1’s degron [2].

Properties

Product Name

CC-92480

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

CC-92480; CC 92480; CC92480;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.